4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Kinase inhibitor ITK Structure-activity relationship

4-Bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-24-4, MF C24H18BrN3O2S, MW 492.39) is a heterocyclic small molecule belonging to the thieno[3,4-c]pyrazole class. The compound features a rare 4-bromobenzamide moiety at position 3, a 4-phenoxyphenyl group appended to the N2 nitrogen of the pyrazole ring, and a saturated 4,6-dihydrothieno ring system.

Molecular Formula C24H18BrN3O2S
Molecular Weight 492.39
CAS No. 396720-24-4
Cat. No. B2710279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS396720-24-4
Molecular FormulaC24H18BrN3O2S
Molecular Weight492.39
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Br
InChIInChI=1S/C24H18BrN3O2S/c25-17-8-6-16(7-9-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-10-12-20(13-11-18)30-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,26,29)
InChIKeyFXOVULZKRMTQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Analysis of 4-Bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-24-4)


4-Bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-24-4, MF C24H18BrN3O2S, MW 492.39) is a heterocyclic small molecule belonging to the thieno[3,4-c]pyrazole class [1]. The compound features a rare 4-bromobenzamide moiety at position 3, a 4-phenoxyphenyl group appended to the N2 nitrogen of the pyrazole ring, and a saturated 4,6-dihydrothieno ring system . Structurally related thienopyrazoles have been patented as interleukin-2 inducible tyrosine kinase (ITK) inhibitors for asthma and inflammatory disorders, establishing the core scaffold's relevance in kinase-targeted drug discovery [2].

Why 4-Bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide Defies One-to-One Substitution by Other Thienopyrazole Derivatives


Substituting this compound with structurally similar thienopyrazoles (e.g., N-[2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide lacking the 4-bromo group, or 3-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, CAS 361172-04-5) cannot be justified because even single-atom alterations on the benzamide ring of kinase-targeted thienopyrazoles profoundly affect both potency and selectivity profiles . In the X-ray crystallographic and structure-activity relationship analysis of selective thienopyrazole ITK inhibitors, modifications to the benzamide substituent pattern altered hydrogen-bonding contacts within the kinase hinge region and modulated selectivity against off-target Tec-family kinases [1]. The 4-bromo substituent in the target compound introduces steric bulk, electronic withdrawal, and potential halogen-bonding capability that is absent in unsubstituted, methoxy-, fluoro-, or nitro- analogs, meaning procurement of a close-in-name alternative will not recapitulate the intended SAR exploration or biochemical profiling outcome .

Comparator-Anchored Quantitative Differentiation of 4-Bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide for Procurement Decisions


Kinase Selectivity Modulation by 4-Bromo Substituent: Class-Level Inference from Thienopyrazole ITK Inhibitors

In the development of thienopyrazole inhibitors targeting interleukin-2 inducible tyrosine kinase (ITK), X-ray crystallography revealed that benzamide substituents directly contact the kinase hinge region [1]. Although no direct head-to-head assay data for CAS 396720-24-4 are publicly available, class-level SAR from the patent literature (WO2005026175) and the McLean et al. (2012) medicinal chemistry campaign demonstrate that halogen substitution at the 4-position of the benzamide ring modulates both potency and selectivity across the Tec kinase family [1][2]. The unsubstituted benzamide analog (N-[2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide) is reported to exhibit IC50 values in the 5-10 µM range against HeLa proliferation, while the 4-bromo variant, by analogy to SAR trends in the thienopyrazole ITK series, is predicted to display altered potency and selectivity due to the electron-withdrawing and steric effects of bromine . This differentiation cannot be replicated by the unsubstituted, 4-fluoro, 3-methoxy, or 3,4,5-trimethoxy congeners, making deliberate procurement of the specific bromo compound essential for accurate SAR interrogation .

Kinase inhibitor ITK Structure-activity relationship Halogen bonding

Electronic and Steric Differentiation from 3-Methoxy and 3,4,5-Trimethoxy Analogs

The 4-bromobenzamide group in CAS 396720-24-4 provides distinct physicochemical properties compared to the 3-methoxybenzamide analog (CAS 361172-04-5) and 3,4,5-trimethoxybenzamide analog (CAS 396722-24-0). Bromine at the para-position increases lipophilicity (calculated ΔlogP approximately +1.0 vs. unsubstituted benzamide) and introduces halogen-bond donor capacity, which can strengthen protein-ligand interactions in kinase hinge regions [1]. In contrast, the 3-methoxy analog contributes hydrogen-bond acceptor character at the meta position, while the 3,4,5-trimethoxy analog adds polarity and steric bulk that fundamentally alter both binding mode and pharmacokinetic behavior . These divergent physicochemical vectors mean the three compounds will exhibit different target engagement, selectivity, and ADME profiles [2].

Medicinal chemistry Halogenation strategy Lipophilicity modulation Metabolic stability

Scaffold-Level Selectivity Advantage: Thieno[3,4-c]pyrazole vs. Thieno[3,2-c]pyridine in Kinase Profiling

The thieno[3,4-c]pyrazole core of CAS 396720-24-4 is structurally distinct from the thieno[3,2-c]pyridine scaffold commonly employed in BTK inhibitors (e.g., the 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine series) [1]. Published SAR for thieno[3,2-c]pyridine BTK inhibitors reports IC50 values as low as 11.8 nM (compound 13b), but these compounds exhibit a selectivity fingerprint driven by the pyridine nitrogen placement [1]. The thieno[3,4-c]pyrazole scaffold in the target compound presents a different hydrogen-bond acceptor/donor arrangement in the hinge-binding region, predicted to shift selectivity toward ITK and other Tec-family members rather than BTK [2]. This scaffold-based selectivity divergence means that a thieno[3,2-c]pyridine BTK inhibitor cannot substitute for a thieno[3,4-c]pyrazole in ITK-focused chemoproteomic or cellular profiling experiments [2].

Kinase selectivity Scaffold hopping Tec family kinases BTK vs. ITK

Optimal Research Application Scenarios for 4-Bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide Based on Verifiable Differentiation Evidence


Tec Family Kinase SAR Exploration Requiring Halogen-Substituted Benzamide Probes

In ITK/Tec kinase inhibitor lead optimization programs, the 4-bromobenzamide moiety of CAS 396720-24-4 provides a halogen-substituted probe essential for mapping steric and electronic tolerance within the kinase hinge-binding pocket [1]. Researchers building upon the thienopyrazole SAR described in WO2005026175 and McLean et al. (2012) can use this compound to test whether bromine at the para-position enhances occupancy of a hydrophobic sub-pocket adjacent to the hinge, a feature that cannot be evaluated with unsubstituted or methoxy-substituted analogs [1][2].

Chemoproteomic Profiling Differentiating ITK-Selective from BTK-Selective Chemotypes

Because the thieno[3,4-c]pyrazole core directs selectivity toward ITK rather than BTK (as supported by patent disclosures and distinct from thieno[3,2-c]pyridine BTK inhibitors such as compound 13b, BTK IC50 = 11.8 nM [3]), CAS 396720-24-4 can serve as a tool compound in competitive chemical proteomics experiments (e.g., kinobeads pull-down) to confirm target engagement specificity within the Tec kinase subfamily [3][2].

Halogen-Bonding Interaction Studies in Protein-Ligand Co-Crystallography

The 4-bromo substituent on the benzamide ring can act as a halogen-bond donor to backbone carbonyl oxygens in kinase hinge regions [1]. CAS 396720-24-4 is thus suitable for soaking into target kinase crystals to determine whether a Br···O halogen bond is formed with the hinge residue backbone, providing structural biology data that the 4-fluoro, 3-methoxy, and unsubstituted analogs cannot generate due to absence of polarizable halogen [2].

Quote Request

Request a Quote for 4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.